Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate
Description
Chemical Structure and Properties
Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate (CAS: 339008-04-7) is a thiophene-based ester derivative with the molecular formula C₁₀H₁₂O₅S and a molecular weight of 244.26 g/mol . Its structure features a thiophene ring substituted at the 3-position with a 2-ethoxy-2-oxoethoxy group and at the 2-position with a methoxycarbonyl group. This compound is typically stored under standard laboratory conditions, though specific hazard data remain uncharacterized .
Properties
IUPAC Name |
methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-3-14-8(11)6-15-7-4-5-16-9(7)10(12)13-2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVOGNVDLGQZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(SC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with ethyl oxalyl chloride, followed by methanolysis. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Positional Isomers
Methyl 3-(2-methoxy-2-oxoethoxy)benzo[b]thiophene-2-carboxylate (CAS: 58108-07-9)
- Molecular Formula : C₁₃H₁₂O₅S
- Key Differences: The thiophene ring is fused with a benzene ring (benzo[b]thiophene), increasing molecular weight (280.30 g/mol) and lipophilicity . The ethoxy group in the target compound is replaced by a methoxy group, slightly reducing steric bulk.
Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate (CAS: 69497-83-2)
- Molecular Formula : C₉H₁₀O₄S
- Key Differences: Substituents are reversed: the 2-position has a methoxycarbonyl group, while the 3-position has a 2-methoxy-2-oxoethyl group .
Functional Group Variations
Methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)(methyl)sulfamoyl]thiophene-2-carboxylate (CAS: 70374-38-8)
- Molecular Formula: C₁₀H₁₂ClNO₆S₂
- Key Differences: Incorporates a chlorine atom (electron-withdrawing) at the 5-position and a sulfamoyl group (N-methylated) at the 3-position . Impact: The chlorine atom increases electrophilicity, enhancing reactivity in cross-coupling reactions.
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
- Molecular Formula: C₁₂H₁₂BrNO₄S₂
- Key Differences: Contains bromine (electrophilic) and cyano (electron-withdrawing) groups, along with a sulfanyl (-S-) linker instead of an oxy (-O-) bridge . Impact: The sulfanyl group increases susceptibility to oxidation, while bromine and cyano groups enhance reactivity in nucleophilic aromatic substitution.
Methyl 3-((3-(2-amino-3-methoxy-3-oxopropyl)-5-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)methyl)thiophene-2-carboxylate (IH266)
- Key Features: A pyrimidine-thiophene hybrid with a methoxycarbonyl group and amino side chain .
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)-thiophene-2-carboxylate (PPARβ/δ antagonist)
- Key Features: Contains a sulfamoyl group and isopentylamino substituent, designed for PPARβ/δ receptor antagonism . Impact: The sulfamoyl group mimics natural sulfonamide drugs, enabling competitive inhibition of enzyme active sites.
Comparative Data Table
Biological Activity
Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate (CAS Number: 339008-04-7) is a thiophene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may serve as a valuable building block in pharmaceutical chemistry and materials science. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
- Molecular Formula : CHOS
- Molecular Weight : 244.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as esters and ethers allows for hydrogen bonding and other non-covalent interactions, which can influence binding affinity and specificity. The thiophene ring may also undergo electrophilic substitution, enhancing its reactivity and potential biological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that thiophene derivatives can possess antimicrobial effects against various pathogens, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Certain thiophene compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations into related compounds have indicated potential anticancer properties, with some derivatives showing significant growth inhibition in cancer cell lines.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound was included as part of a broader investigation into structure-activity relationships (SAR). The results indicated that modifications to the thiophene ring significantly influenced antibacterial potency.
Case Study 2: Anti-inflammatory Properties
Another research project focused on the anti-inflammatory effects of thiophene derivatives in murine models of inflammation. The study found that this compound exhibited a reduction in pro-inflammatory cytokines when administered to treated groups compared to controls.
Case Study 3: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound showed promising results with IC values indicating effective growth inhibition.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate | Structure | Antimicrobial, Anti-inflammatory |
| Methyl 3-hydroxythiophene-2-carboxylate | Structure | Anticancer, Antimicrobial |
| Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate | Structure | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
